molecular formula C19H16N2O3 B4762337 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide

2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide

Cat. No. B4762337
M. Wt: 320.3 g/mol
InChI Key: OQASROHYYPPBPV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide, also known as DEHBN, is a chemical compound that has been extensively studied for its potential applications in various fields of research. DEHBN is a hydrazide derivative of 2,5-dihydroxybenzoic acid and 2-naphthaldehyde, and its unique chemical structure has attracted the attention of researchers due to its potential biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and carcinogenesis.
Biochemical and Physiological Effects:
2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential for non-specific interactions with biological molecules.

Future Directions

There are several potential future directions for research on 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Developing new synthetic methods to improve the yield and purity of 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide and its derivatives.
3. Exploring the structure-activity relationship of 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide and its analogs to identify more potent and selective compounds.
4. Studying the pharmacokinetics and pharmacodynamics of 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide in vivo to determine its efficacy and safety.
5. Investigating the potential of 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide as a scaffold for the development of new drugs with improved pharmacological properties.
In conclusion, 2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide is a chemical compound with potential applications in various fields of research. Its unique chemical structure and biological activities make it an attractive target for further investigation, and its potential as a therapeutic agent for various diseases warrants further study.

Scientific Research Applications

2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological and pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties.

properties

IUPAC Name

2,5-dihydroxy-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12(14-7-6-13-4-2-3-5-15(13)10-14)20-21-19(24)17-11-16(22)8-9-18(17)23/h2-11,22-23H,1H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQASROHYYPPBPV-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)O)O)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dihydroxy-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.